tert-Amyl isovalerate
Description
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Properties
CAS No. |
542-37-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylbutan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-10(4,5)12-9(11)7-8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
FQTWYBHJKXPHSO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OC(=O)CC(C)C |
Canonical SMILES |
CCC(C)(C)OC(=O)CC(C)C |
Other CAS No. |
542-37-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Esters like tert-amyl isovalerate typically undergo hydrolysis to yield their constituent alcohol and acid. While direct data for this specific compound is limited, insights can be extrapolated from structurally similar esters in the same chemical class:
Table 1: Hydrolysis kinetics of branched-chain esters
| Ester | Artificial Gastric Juice (t₁/₂, min) | Rat Liver Preparation (t₁/₂, sec) | Hydrolysis (%) |
|---|---|---|---|
| Isoamyl isovalerate | 7,295 | Not reported | Not reported |
| Isoamyl butyrate | 7,660 | 0.0713 | 12–100 |
| Benzyl isobutyrate | 7,577 | 0.0422 | Not reported |
Key findings :
-
Branched esters exhibit slower hydrolysis rates in acidic environments compared to linear analogs .
-
Enzymatic hydrolysis (e.g., via liver or pancreatic enzymes) is significantly faster, with half-lives in seconds .
For this compound, hydrolysis would produce:
Microbial Degradation Pathways
Bacterial metabolism of tert-amyl alcohol (a hydrolysis product) involves enzymatic desaturation and dehydration:
Metabolic Fate of Isovaleric Acid
The acid component (isovaleric acid) follows leucine catabolism pathways:
Research Gaps and Limitations
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